N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is a chemical compound characterized by its unique molecular structure, which includes a cyclohexenone ring and an aniline moiety linked to an ethanamide group. The molecular formula for this compound is , indicating the presence of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This compound has garnered attention for its potential biological activities and applications in various scientific fields.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information on its properties and potential applications in research and industry.
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide falls under the category of organic compounds, specifically within the class of amides. Its structure suggests that it may exhibit properties typical of both aromatic compounds due to the presence of the phenyl group and cyclic compounds due to the cyclohexenone structure.
The synthesis of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and time optimization to maximize yield and purity. Analytical techniques like thin-layer chromatography or high-performance liquid chromatography are often employed to monitor the progress of each reaction step.
The molecular structure of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can be represented using various structural formulas:
InChI=1S/C14H16N2O2/c1-10(17)15-11-5-7-12(8-6-11)16-13-3-2-4-14(18)9-13/h5-9,16H,2-4H2,1H3,(H,15,17)
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CCC2
These representations highlight the connectivity between different atoms in the molecule and provide insights into its stereochemistry and functional groups.
The molecular weight of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is approximately 244.296 g/mol. Its physical state at room temperature is typically solid, and it may exhibit specific melting or boiling points depending on its purity.
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions. Each reaction's success largely depends on optimizing conditions such as temperature, pressure, and solvent systems.
The mechanism of action for N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific biological targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways relevant to its therapeutic effects.
Research indicates that similar compounds have shown potential in modulating neurotransmitter systems or exhibiting antimicrobial properties through their interaction with cellular components. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide typically exists as a solid at room temperature. Its solubility in various solvents (e.g., water, ethanol, DMSO) may vary based on its purity and crystalline form.
The chemical stability of this compound is influenced by factors such as pH and temperature. It may undergo hydrolysis under certain conditions, leading to the formation of its constituent parts.
Relevant data regarding melting points, boiling points, and solubility should be experimentally determined for precise applications in research.
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide has diverse applications across various scientific disciplines:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: